

# Experimental Workflow for Fenebrutinib Metabolite Identification

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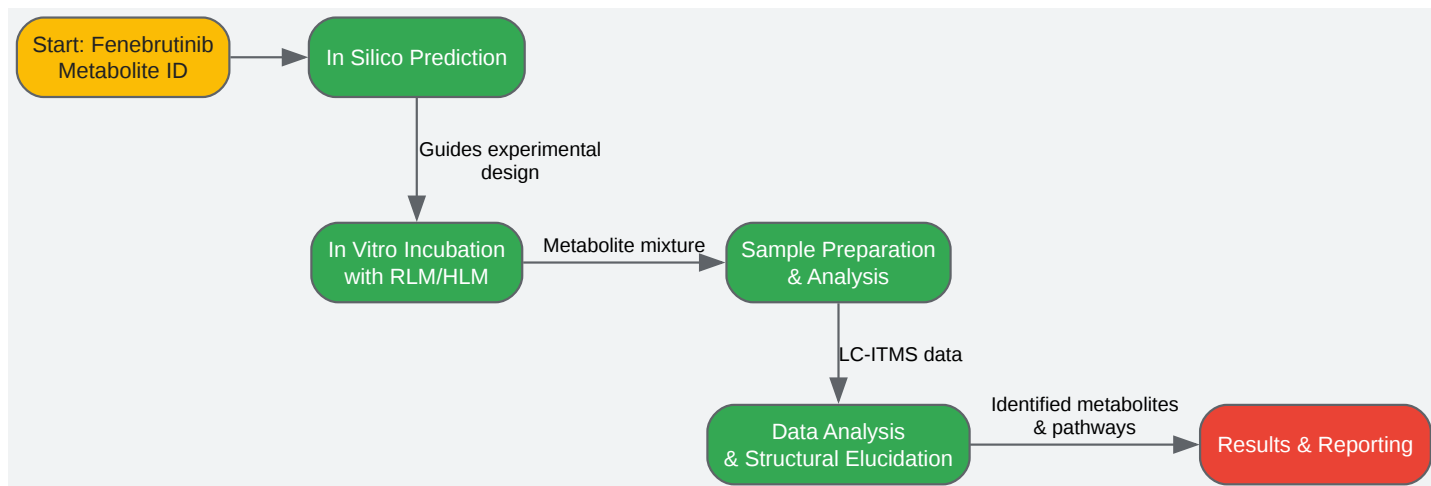
## Compound Focus: Fenebrutinib

CAS No.: 1434048-34-6

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The diagram below illustrates the complete experimental workflow for identifying **fenebrutinib** metabolites and reactive intermediates using LC-ITMS.



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## Fenebrutinib LC-ITMS Analytical Methodology

The following protocols detail the specific methodologies for **fenebrutinib** metabolite identification using LC-Ion Trap Mass Spectrometry (LC-ITMS).

## Sample Preparation and Incubation Protocols

### 1. In Vitro Metabolic Incubation System

- **Liver Microsomes:** Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM) at 20 mg/mL concentration [1] [2]
- **Incubation Conditions:** **Fenebrutinib** incubated with RLMs/HLMs in appropriate buffer system
- **Trapping Agents:** Potassium cyanide (KCN) for iminium ions, glutathione (GSH) for 6-iminopyridin-3(6H)-one intermediates, methoxylamine for aldehyde intermediates [1]
- **Control Samples:** Include appropriate controls without substrate or without enzymes

### 2. Sample Processing Protocol

- **Protein Precipitation:** Using acetonitrile (ACN) for protein removal [2]
- **Extraction Efficiency:** Monitor recovery rates through internal standard methods
- **Storage Conditions:** Process immediately or store at -80°C until analysis to maintain metabolite stability

## LC-ITMS Instrumentation and Parameters

### 1. Liquid Chromatography Conditions

- **Column:** C18 reverse-phase column (specific dimensions optimized for separation) [2]
- **Mobile Phase:** Binary system with aqueous phase (0.1% formic acid in H<sub>2</sub>O, pH 3.2) and organic phase (acetonitrile) [2]
- **Gradient:** Isocratic or gradient elution optimized for **fenebrutinib** and metabolites
- **Flow Rate:** Typically 0.2-0.4 mL/min for optimal separation
- **Injection Volume:** 5-20 µL based on detection sensitivity requirements

### 2. Ion Trap Mass Spectrometry Parameters

- **Ionization Mode:** Positive electrospray ionization (ESI+) [1] [2]
- **Scan Modes:** Full scan MS, MS<sup>2</sup>, and MS<sup>3</sup> for structural elucidation [1]
- **Mass Range:** m/z 100-1000 for comprehensive metabolite coverage
- **Collision Energy:** Optimized for **fenebrutinib** fragmentation pattern

- **Drying Gas:** Nitrogen as drying gas for mobile phase droplets [2]
- **Collision Gas:** Argon (99.99%) for fragmentation in TQD mass analyzer [2]

## Experimental Results and Metabolite Identification

### Fenebrutinib Metabolites and Reactive Intermediates

Table 1: Phase I Metabolites of Fenebrutinib Identified by LC-ITMS

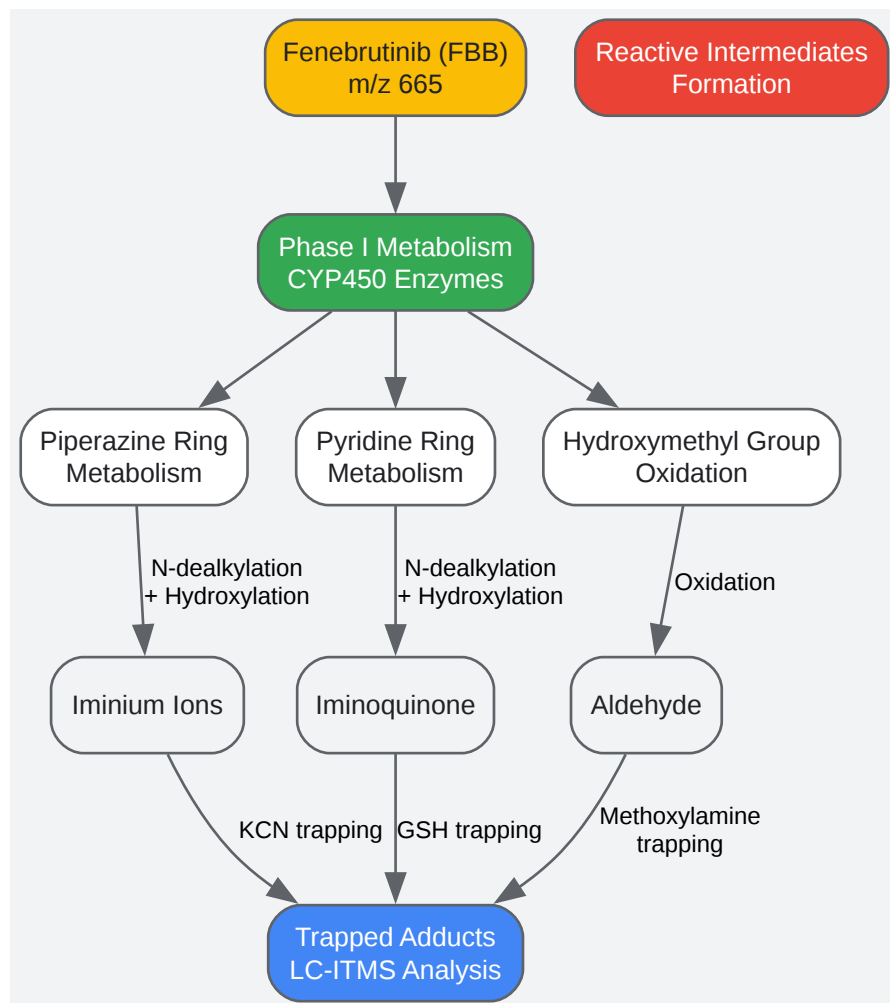
Metabolite ID	Retention Time (min)	m/z Value	Structural Modification	Proposed Metabolic Reaction
M1	18.4	494.3	Hydroxylation + N-dealkylation	Piperazine ring metabolism [1]
M2-M10	Various	Various	Multiple modifications	Hydroxylation, oxidation, N-dealkylation, N-oxidation [1]

Table 2: Reactive Intermediate Adducts of Fenebrutinib

Adduct Type	Trapping Agent	Example Adduct (m/z)	Reactive Intermediate Captured	Metabolic Activation Site
Cyanide adducts	KCN	M11/KCN (620.3)	Iminium ions	Piperazine ring [1]
GSH conjugates	Glutathione	M15/GSH (799.3)	6-Iminopyridin-3(6H)-one	Pyridine ring [1]
Methoxylamine	Methoxylamine	Multiple adducts	Aldehyde intermediates	Hydroxymethyl group oxidation [1]

## Metabolic Pathways and Bioactivation Mechanisms

The diagram below illustrates the key metabolic pathways and bioactivation mechanisms of **fenebrutinib** identified through LC-ITMS analysis.



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## Key Analytical Insights

- **Metabolic Soft Spots:** The piperazine ring represents the most vulnerable site for metabolic transformations, with CYP3A4 as the primary enzyme responsible for **fenebrutinib** metabolism [1] [2]
- **Bioactivation Potential:** **Fenebrutinib** undergoes significant bioactivation to 15 different reactive intermediates, which may explain its observed adverse effects including elevated liver enzymes [1]
- **Structural Alerts:** The piperazine moiety and adjacent pyridine ring present structural alerts for potential hERG channel inhibition, as predicted by DEREK software [1]
- **Comprehensive Coverage:** The LC-ITMS methodology with MS<sup>3</sup> capability successfully characterized ten phase I metabolites, four cyanide adducts, five GSH adducts, and six

methoxylamine adducts [1]

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## References

1. Investigation of Fenebrutinib Metabolism and Bioactivation ... [pmc.ncbi.nlm.nih.gov]
2. In Vitro and In Silico Metabolic Stability Evaluation [mdpi.com]

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